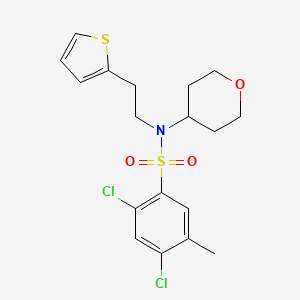![molecular formula C19H20N4O2S B2381678 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-53-1](/img/structure/B2381678.png)
2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intriguing compound recognized for its complex molecular structure and potential applications across various fields. Its unique blend of pyridine, tetrahydropyrimido, and quinoline rings renders it a compound of significant interest in both synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be approached through multi-step reactions starting from basic heterocyclic compounds. The key steps often involve:
Formation of the pyridine ring through condensation reactions.
Construction of the quinoline structure via Friedländer synthesis.
Introduction of the isopropylthio group via substitution reactions.
Cyclization to form the tetrahydropyrimido ring.
Industrial Production Methods: Scaling up this synthesis for industrial production would typically necessitate optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound may affect the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at positions on the pyridine and quinoline rings not sterically hindered.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides, acetyl chloride, etc., often in the presence of a base.
Major Products:
Sulfoxides and sulfones from oxidation.
Dihydro derivatives from reduction.
Various substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry: Utilized as a starting material or intermediate for the synthesis of more complex heterocyclic compounds. Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties. Medicine: Explored for its potential as a pharmacophore in drug development. Industry: Its unique structure makes it a candidate for materials science applications, including as a ligand in coordination chemistry.
Mechanism of Action
The exact mechanism of action for 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione varies depending on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactions: It acts as a reactant, undergoing transformations that lead to new compounds with potential utility.
Comparison with Similar Compounds
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione shares structural similarities with other heterocyclic compounds such as:
Quinoline derivatives.
Pyridine-based pharmaceuticals.
Tetrahydropyrimidine compounds.
Uniqueness: Its distinct combination of isopropylthio and pyridine groups sets it apart, potentially offering unique biological activities or chemical reactivity profiles not observed in closely related compounds.
Hope this deep dive is helpful! If there’s anything more specific you’re curious about, just let me know.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPGHUQZAQIFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
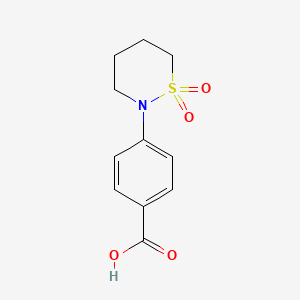
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

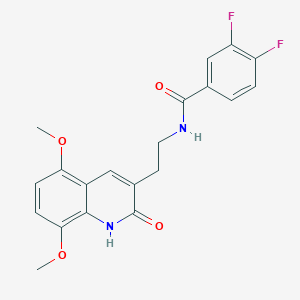
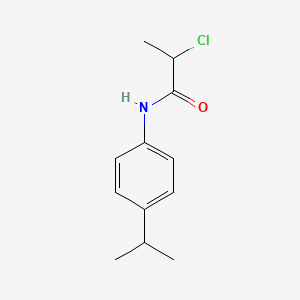
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

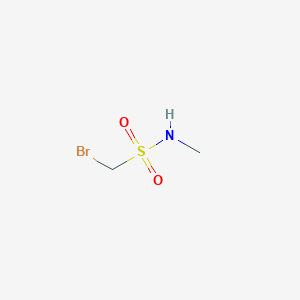
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
